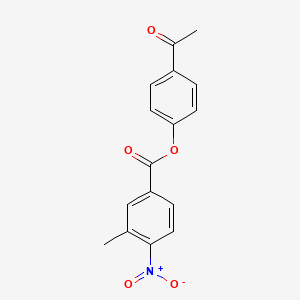

4-acetylphenyl 3-methyl-4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-acetylphenyl 3-methyl-4-nitrobenzoate often involves reactions under controlled conditions to ensure the correct functional group attachment and molecular structure formation. For instance, the synthesis of related compounds such as 4-nitrobenzoylhydrazine from 4-nitrobenzoic acid showcases the need for precise reactant ratios and conditions to achieve desired outcomes, emphasizing the complexity and precision required in synthesizing nitrobenzoate derivatives (De-jiang, 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 4-acetylphenyl 3-methyl-4-nitrobenzoate reveals intricate details about their conformation and stability. Studies using X-ray diffraction and spectroscopic methods provide insights into the geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid highlights the importance of hydrogen bonding in stabilizing molecular structures and forming dimers in the solid state (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of 4-acetylphenyl 3-methyl-4-nitrobenzoate derivatives is influenced by their functional groups. Nitration reactions, for example, are pivotal in introducing nitro groups to the benzene ring, affecting the compound's electronic properties and reactivity. Studies on nitration processes provide insights into the mechanisms and conditions favoring the formation of specific nitro derivatives, which is essential for designing synthesis pathways for targeted compounds (Fischer et al., 1975).

Physical Properties Analysis

The physical properties of 4-acetylphenyl 3-methyl-4-nitrobenzoate and related compounds, such as melting points, solubility, and crystal structure, are critical for their application in material science and chemistry. The formation of polymorphs, for example, can significantly affect a compound's solubility and melting point, which are crucial parameters for its processing and application (Jotani et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, is essential for the practical application of 4-acetylphenyl 3-methyl-4-nitrobenzoate derivatives. These properties are determined by the compound's molecular structure and the electronic effects of its functional groups, which dictate its behavior in chemical reactions and its interaction with other molecules (Cai & Shui, 2005).

Applications De Recherche Scientifique

Organic Synthesis and Material Chemistry

Synthesis and Characterization of Complex Molecules : Research into the synthesis and characterization of complex molecules, such as the preparation of nitrosoarenes and azobenzenes, has been explored. For instance, Priewisch and Rück‐Braun (2005) describe the efficient preparation of nitrosoarenes for synthesizing azobenzenes, highlighting methods for the catalytic oxidation of anilines, which could be relevant to the derivatives of 4-acetylphenyl 3-methyl-4-nitrobenzoate (Priewisch & Rück‐Braun, 2005).

Molecular Imprinting : Saloni et al. (2013) investigated the selection of monomers and solvents for molecular imprinting of nitrocompounds, providing guidelines that could be applied to 4-acetylphenyl 3-methyl-4-nitrobenzoate. This research aims to optimize the synthesis of molecularly imprinted polymers (MIPs) for nitrocompound-based sensors or adsorbents (Saloni, Walker, & Hill, 2013).

Environmental Science and Pollution Treatment

Advanced Oxidation Processes (AOPs) : Sharma, Mukhopadhyay, and Murthy (2010) explored the degradation of pollutants like 4-chlorophenol using advanced oxidation processes, which might be relevant for the breakdown or detoxification of compounds similar to 4-acetylphenyl 3-methyl-4-nitrobenzoate. Their work underscores the potential of organic oxidants in wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2010).

Selective Adsorption and Sensing : The creation of metal-organic frameworks (MOFs) for sensing and selective adsorption of dyes or pollutants is another application area. Guo et al. (2017) described the synthesis of a microporous anionic MOF that can be post-synthetically modified with lanthanide ions for luminescent sensing of nitrobenzene, demonstrating the utility of such frameworks in environmental monitoring and remediation (Guo et al., 2017).

Photophysical and Theoretical Studies

Photophysical Properties and Metal Ion Interactions : Studies on the interaction of nitrobenzoxadiazole derivatives with metal ions, as conducted by Das et al. (2012), could inform the design of fluorescence-based sensors or materials derived from 4-acetylphenyl 3-methyl-4-nitrobenzoate. Such research aids in understanding the photophysical behavior and potential applications in sensing or catalysis (Das, Patra, Jose, & Sarkar, 2012).

Propriétés

IUPAC Name |

(4-acetylphenyl) 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-10-9-13(5-8-15(10)17(20)21)16(19)22-14-6-3-12(4-7-14)11(2)18/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILNIEMVSAMBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyl 3-methyl-4-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![5-hydroxy-11a-(1-piperidinyl)-6b,7,8,9,10,11a-hexahydro-11H-naphtho[2',1':4,5]furo[2,3-c]azepin-11-one](/img/structure/B5566931.png)